molecular formula C17H16ClN3O4 B6132322 N-(4-chlorophenyl)-N'-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide

N-(4-chlorophenyl)-N'-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide

Cat. No.: B6132322
M. Wt: 361.8 g/mol
InChI Key: DKJSGZMGSVNAQR-GRSHGNNSSA-N
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Description

N-(4-chlorophenyl)-N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a 4-chlorophenyl group and a 2,4-dihydroxyphenyl group connected through a butanediamide linkage

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-12-2-4-13(5-3-12)20-16(24)7-8-17(25)21-19-10-11-1-6-14(22)9-15(11)23/h1-6,9-10,22-23H,7-8H2,(H,20,24)(H,21,25)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJSGZMGSVNAQR-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)N/N=C\C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide typically involves the following steps:

    Formation of the Schiff Base: The reaction begins with the condensation of 2,4-dihydroxybenzaldehyde with 4-chloroaniline in the presence of an acid catalyst, such as hydrochloric acid, to form the Schiff base intermediate.

    Amidation Reaction: The Schiff base is then reacted with butanediamide under controlled conditions, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base such as triethylamine, to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Hydroxide ions in aqueous medium or amines in organic solvents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]ethanediamide
  • N-(4-chlorophenyl)-N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]propanediamide
  • N-(4-chlorophenyl)-N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pentanediamide

Uniqueness

N-(4-chlorophenyl)-N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide is unique due to its specific butanediamide linkage, which imparts distinct chemical and biological properties compared to its analogs

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